molecular formula C14H15NO2 B8433297 6-Benzyl-6-azaspiro[3.4]octane-5,8-dione

6-Benzyl-6-azaspiro[3.4]octane-5,8-dione

Cat. No.: B8433297
M. Wt: 229.27 g/mol
InChI Key: QBZDAFQACPHEKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Benzyl-6-azaspiro[3.4]octane-5,8-dione is a useful research compound. Its molecular formula is C14H15NO2 and its molecular weight is 229.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

6-benzyl-6-azaspiro[3.4]octane-5,8-dione

InChI

InChI=1S/C14H15NO2/c16-12-10-15(9-11-5-2-1-3-6-11)13(17)14(12)7-4-8-14/h1-3,5-6H,4,7-10H2

InChI Key

QBZDAFQACPHEKJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C(=O)CN(C2=O)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (60% mineral oil dispersion) (0.366 g, 9.14 mmol) was added to a somewhat turbid solution of N-benzyl-1-(2-bromoacetyl)cyclopentanecarboxamide (2.28 g, 7.03 mmol) in THF (68.3 mL) at 0° C. under a nitrogen atmosphere during which time gas evolution was noted. Stirring @ 0° C. was continued for 55 minutes. HPLC and LC/MS after 30 minutes indicated that the reaction was essentially complete (m/e 244.19, M+H for desired product; no sm detected). The reaction, was maintained at 0° C., diluted with EtOAc (100 mL) and 40 mL of sat. aq NH4Cl solution, and finally 40 mL of water. The layers were separated, the organic layer was washed with 40 mL of water, and 40 mL of brine, the organic layer was dried over Na2SO4, and concentrated under vacuum to yield 1.86 g of a tan viscous oil. Flash chromatography on silica gel (Teledyne-Isco RediSep Rf 40 g column), eluting with 100 mL of 95:5, 400 mL of 90:10, and 300 mL of 80:20 hexane:EtOAc yielded 1.44 g of the title compound as a viscous pale yellow oil. LC/MS: m/e 244.16 (M+H), 276.2 (M+H+methanol, hemiacetal formation). +/−MS: m/e 244.2 (M+H), 242.4 (M−H). 1H NMR (400 MHz, CHLOROFORM-d) δ 7.41-7.23 (m, 5H), 4.64 (s, 2H), 3.69 (s, 2H), 2.10-1.97 (m, 2H), 1.97-1.81 (m, 6H).
Quantity
0.366 g
Type
reactant
Reaction Step One
Name
N-benzyl-1-(2-bromoacetyl)cyclopentanecarboxamide
Quantity
2.28 g
Type
reactant
Reaction Step One
Name
Quantity
68.3 mL
Type
solvent
Reaction Step One

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